4-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[oxan-4-yl(pyridin-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2S/c17-13-8-14(22-10-13)16(20)19-15(11-3-6-21-7-4-11)12-2-1-5-18-9-12/h1-2,5,8-11,15H,3-4,6-7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVLEBWWRYSXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The brominated thiophene is then reacted with an amine derivative containing the oxane and pyridine rings under appropriate conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a sulfoxide or sulfone.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related brominated thiophene carboxamides, emphasizing substituent effects on physicochemical properties and bioactivity.
Structural Analogues with Pyridine Substitutions
- 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 3) Structure: Features a 4-methylpyridin-2-yl group instead of the oxane-pyridin-3-ylmethyl substituent. Synthesis: Synthesized via Suzuki-Miyaura cross-coupling (80% yield) . Activity: Derivatives exhibited antibacterial properties, attributed to the pyridine ring’s electron-withdrawing effects enhancing electrophilic interactions with bacterial targets.
- N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Structure: Contains a pyridine-3-carboxamide linked to a bromophenyl-thiazolidinone group. Key Difference: The thiazolidinone ring introduces conformational rigidity and hydrogen-bonding capacity, contrasting with the target compound’s flexible oxane-pyridinylmethyl group .
Analogues with Thiazole and Thiophene Modifications
4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (Compound 6d)
- Structure : Substituted with a thiazole ring bearing a 2,4-dichlorobenzyl group.
- Activity : Demonstrated significant cytotoxic and cytostatic effects in anticancer assays, likely due to the electron-deficient thiazole enhancing DNA intercalation or enzyme inhibition.
- Key Difference : The thiazole substituent’s planar geometry and halogenated benzyl group may improve DNA binding compared to the target compound’s oxane-pyridine hybrid .
- N-[4-[(2-Bromobenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide Structure: Includes a carbamothioylamino linkage and 2-bromobenzoyl group. Activity: Carbamothioyl groups often enhance metabolic stability and metal chelation, relevant to kinase inhibition.
Analogues with Planar Conformations
- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : Features a near-planar dihydropyridine-carboxamide linked to a bromophenyl group.
- Conformation : Dihedral angle of 8.38° between aromatic rings enables extended π-conjugation, favoring intercalation or protein-binding interactions.
- Key Difference : Planarity contrasts with the target compound’s three-dimensional oxane-pyridinylmethyl group, which may hinder interactions with flat binding pockets .
Comparative Data Table
Research Implications
The target compound’s hybrid oxane-pyridinylmethyl substituent distinguishes it from analogues by combining conformational flexibility (from oxane) with hydrogen-bonding capacity (from pyridine). This may optimize interactions with both hydrophobic and polar regions of biological targets. However, its bioactivity remains understudied compared to thiazole- or pyridine-substituted derivatives, which show pronounced antibacterial and anticancer effects .
Biological Activity
4-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound characterized by a unique structure that combines a thiophene ring, an oxane ring, and a pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound is synthesized through multi-step organic reactions, typically involving bromination of the thiophene ring followed by amidation with an amine derivative containing the oxane and pyridine rings. The general synthetic route includes:
- Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom on the thiophene ring.
- Amidation : Reacting the brominated thiophene with an amine derivative to form the carboxamide linkage.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to 4-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide. For instance, derivatives have been tested against Extended-Spectrum Beta-Lactamase (ESBL)-producing E. coli, demonstrating significant antibacterial activity.
Table 1: Antibacterial Activity Against ESBL-Producing E. coli
| Compound | Concentration (mg/well) | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|---|
| 4a | 50 | 15 ± 2 | 20 | 40 |
| 4c | 50 | 13 ± 2 | 25 | 50 |
| Control | - | - | - | - |
The results indicate that compounds 4a and 4c exhibit the highest zones of inhibition at a concentration of 50 mg/well, suggesting their potential as effective antibacterial agents .
Anticancer Activity
The compound's structural features suggest it may interact with various molecular targets involved in cancer progression. Preliminary investigations into its anticancer properties indicate that it could inhibit certain cancer cell lines through mechanisms such as enzyme inhibition and modulation of signaling pathways.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that derivatives similar to 4-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide can effectively inhibit the proliferation of specific cancer cell lines. The binding interactions with key proteins involved in cancer cell survival have been analyzed using molecular docking studies, revealing promising binding affinities.
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that regulate growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
